

A Researcher's Guide to 4-Vinylbenzaldehyde: Experimental Data vs. Literature Values

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Compound of Interest

Compound Name: 4-Vinylbenzaldehyde

Cat. No.: B157712

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For professionals in research, development, and drug discovery, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative analysis of typical experimental data for **4-Vinylbenzaldehyde** against established literature values. By presenting key physical and spectral properties, this document serves as a practical resource for validating sample quality and ensuring the reliability of experimental outcomes.

Physical and Spectroscopic Properties: A Comparative Analysis

The following tables summarize the key physical and spectral properties of **4-Vinylbenzaldehyde**, presenting a side-by-side comparison of literature-reported values and a representative set of hypothetical experimental data that one might obtain from a laboratory sample.

Table 1: Physical Properties

Property	Literature Value	Hypothetical Experimental Data
Molecular Formula	C ₉ H ₈ O	C ₉ H ₈ O
Molecular Weight	132.16 g/mol	132.16 g/mol
Appearance	Colorless to light yellow liquid	Light yellow liquid
Boiling Point	92-93 °C @ 14 Torr; ~203 °C @ 760 Torr	94 °C @ 14 Torr

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Assignment	Literature δ (ppm), Multiplicity, J (Hz)	Hypothetical Experimental δ (ppm), Multiplicity, J (Hz)
Aldehyde (-CHO)	9.98, s, 1H	9.99, s, 1H
Aromatic (ortho to CHO)	7.85, d, J = 8.2 Hz, 2H	7.86, d, J = 8.1 Hz, 2H
Aromatic (ortho to Vinyl)	7.55, d, J = 8.2 Hz, 2H	7.56, d, J = 8.1 Hz, 2H
Vinyl (-CH=CH ₂)	6.75, dd, J = 17.6, 10.9 Hz, 1H	6.77, dd, J = 17.5, 10.8 Hz, 1H
Vinyl (=CH ₂ , trans)	5.90, d, J = 17.6 Hz, 1H	5.91, d, J = 17.5 Hz, 1H
Vinyl (=CH ₂ , cis)	5.45, d, J = 10.9 Hz, 1H	5.46, d, J = 10.8 Hz, 1H

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment	Literature δ (ppm)	Hypothetical Experimental δ (ppm)
Aldehyde (C=O)	191.9	192.1
Aromatic (C-CHO)	136.5	136.6
Aromatic (C-Vinyl)	142.0	142.2
Aromatic (CH, ortho to CHO)	130.1	130.2
Aromatic (CH, ortho to Vinyl)	127.0	127.1
Vinyl (-CH=)	136.0	136.1
Vinyl (=CH ₂)	117.5	117.6

Table 4: Infrared (IR) Spectroscopy Data

Functional Group	Literature Absorption (cm ⁻¹)	Hypothetical Experimental Absorption (cm ⁻¹)
Aldehyde C-H Stretch	~2820, ~2730	2825, 2733
C=O Stretch (Aldehyde)	~1705	1703
C=C Stretch (Vinyl)	~1630	1628
C=C Stretch (Aromatic)	~1605, ~1580	1606, 1579
Aromatic C-H Bending	~840	842

Table 5: UV-Visible Spectroscopy Data

Solvent	Literature λ_{max} (nm)	Hypothetical Experimental λ_{max} (nm)
Ethanol	~284	285

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of chemical compounds and for reproducible research.

Boiling Point Determination

The boiling point of the **4-Vinylbenzaldehyde** sample is determined using a micro-boiling point apparatus. A small amount of the sample is placed in a capillary tube, which is then attached to a thermometer and heated in a suitable bath. The boiling point is recorded as the temperature at which a rapid stream of bubbles emerges from the capillary, which corresponds to the vapor pressure of the liquid equaling the atmospheric pressure. For vacuum distillation, the pressure is reduced to the desired level (e.g., 14 Torr) and the temperature is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. A sample of **4-Vinylbenzaldehyde** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

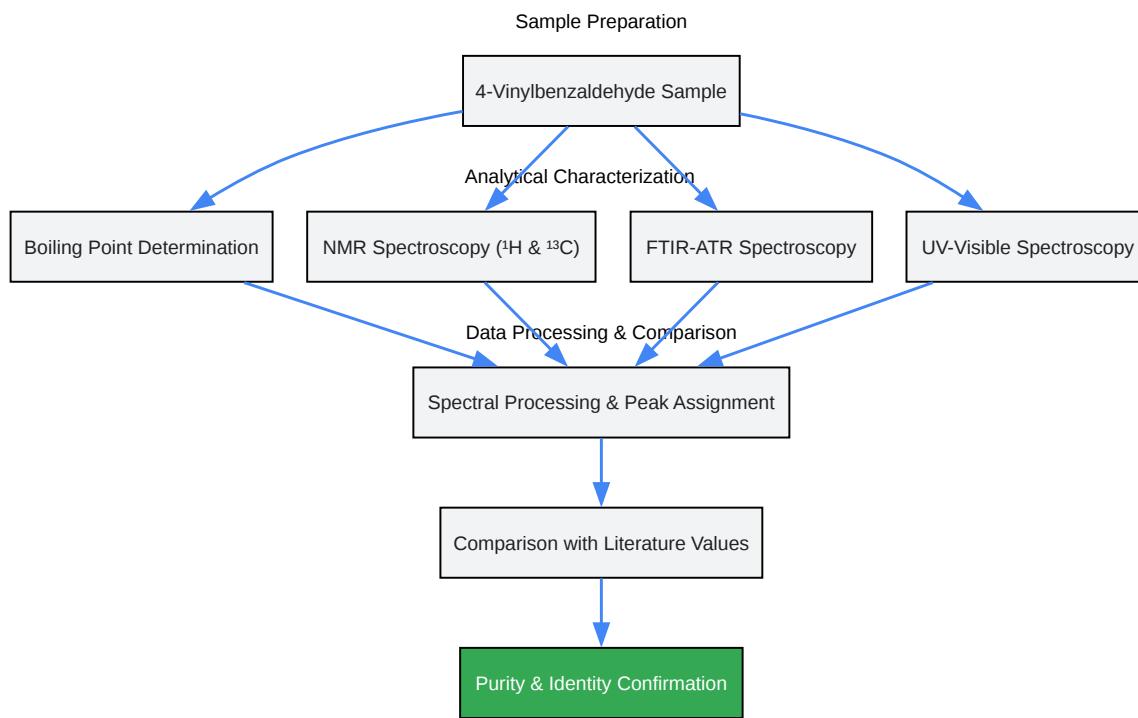
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A drop of the neat liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum is recorded on a dual-beam spectrophotometer. A dilute solution of **4-Vinylbenzaldehyde** is prepared in a UV-grade solvent, such as ethanol. The spectrum is scanned over a range of 200-400 nm, and the wavelength of maximum absorbance (λ_{max}) is determined.

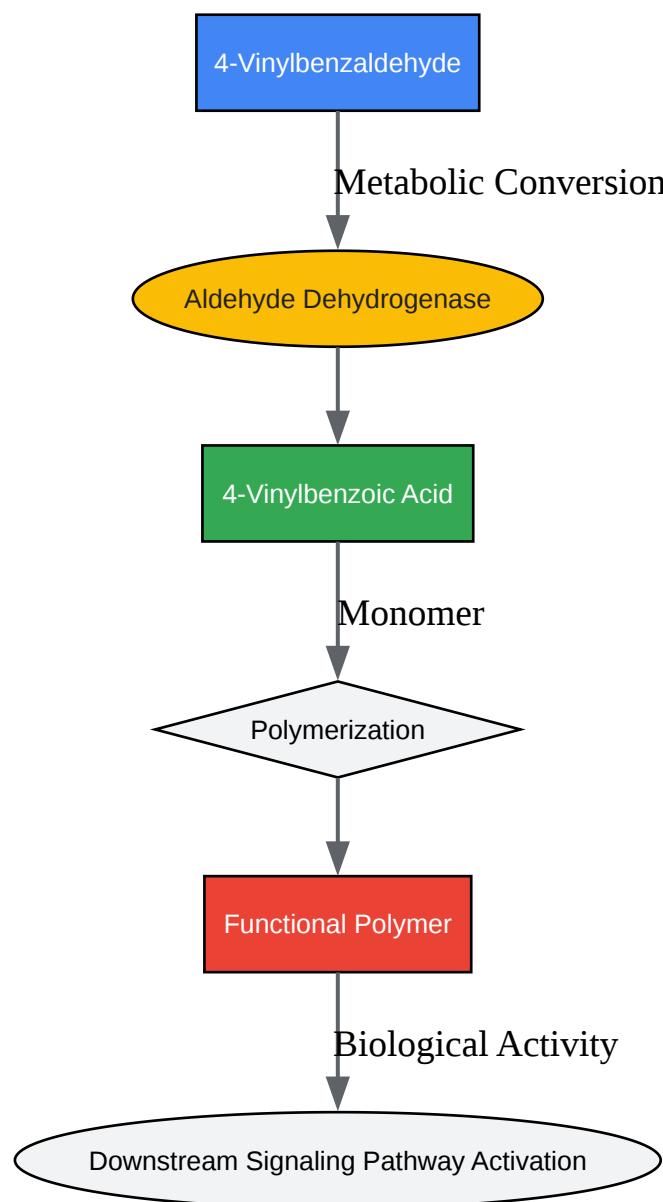
Visualizing Workflows and Pathways

To further elucidate the experimental and conceptual framework, the following diagrams are provided.



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Caption: Experimental workflow for the characterization of **4-Vinylbenzaldehyde**.



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Caption: Hypothetical metabolic and functional pathway of **4-Vinylbenzaldehyde**.

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